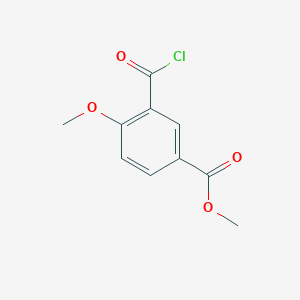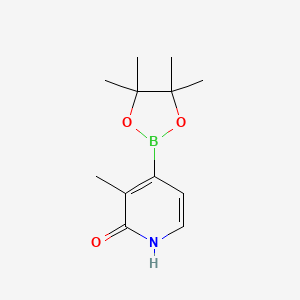![molecular formula C7H6BClN2O2 B13923128 (3-Chloroimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13923128.png)
(3-Chloroimidazo[1,2-a]pyridin-6-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
B-(3-chloroimidazo[1,2-a]pyridin-6-yl)Boronic acid: is a boronic acid derivative that features a 3-chloroimidazo[1,2-a]pyridine moiety
准备方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated imidazo[1,2-a]pyridine with a boronic acid derivative in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow chemistry techniques to enhance efficiency and scalability.
化学反应分析
Types of Reactions: B-(3-chloroimidazo[1,2-a]pyridin-6-yl)Boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The chlorine atom in the imidazo[1,2-a]pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .
科学研究应用
Chemistry: In chemistry, B-(3-chloroimidazo[1,2-a]pyridin-6-yl)Boronic acid is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules .
Biology and Medicine: Its imidazo[1,2-a]pyridine core is a common scaffold in drug design, and the boronic acid group can enhance binding affinity to biological targets .
Industry: In the industrial sector, this compound can be used in the production of advanced materials and as a building block for various chemical products.
作用机制
The mechanism of action of B-(3-chloroimidazo[1,2-a]pyridin-6-yl)Boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and molecular recognition processes .
相似化合物的比较
3-Pyridinylboronic acid: Another boronic acid derivative with a pyridine ring.
6-Chloroimidazo[1,2-b]pyridazine: A similar compound with a different heterocyclic core.
Uniqueness: B-(3-chloroimidazo[1,2-a]pyridin-6-yl)Boronic acid is unique due to its specific combination of the imidazo[1,2-a]pyridine core and the boronic acid group. This combination provides distinct reactivity and binding properties, making it valuable in various chemical and biological applications .
属性
分子式 |
C7H6BClN2O2 |
|---|---|
分子量 |
196.40 g/mol |
IUPAC 名称 |
(3-chloroimidazo[1,2-a]pyridin-6-yl)boronic acid |
InChI |
InChI=1S/C7H6BClN2O2/c9-6-3-10-7-2-1-5(8(12)13)4-11(6)7/h1-4,12-13H |
InChI 键 |
PNKSLFBPMHRTMN-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN2C(=NC=C2Cl)C=C1)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B13923051.png)
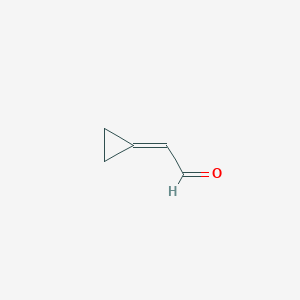

![2,6-Dibromospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B13923081.png)
![Methyl 6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate](/img/structure/B13923086.png)
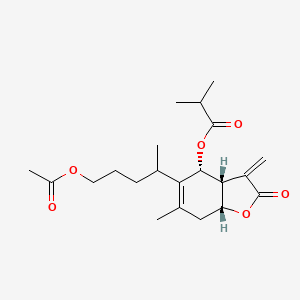
![Methyl 5-amino-6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13923098.png)
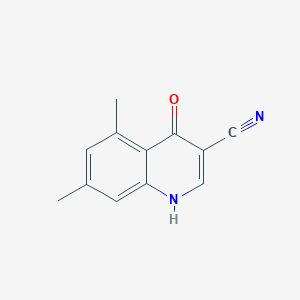
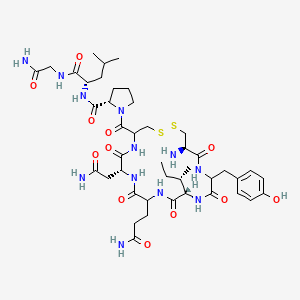
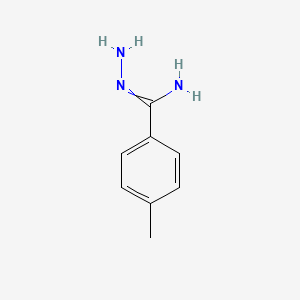
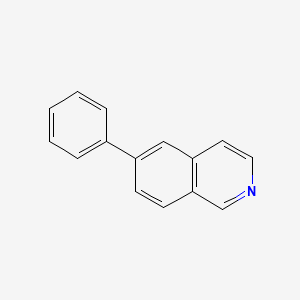
![6-Methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B13923118.png)
